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molecular formula C10H14O B1266538 2-Methyl-2-phenylpropan-1-ol CAS No. 2173-69-5

2-Methyl-2-phenylpropan-1-ol

Cat. No. B1266538
M. Wt: 150.22 g/mol
InChI Key: ZVSCENGNXWPDPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08247434B2

Procedure details

2-methyl-2-phenyl-propanol (Intermediate 3) (0.5 kg) and pyridine (268 ml) were charged to a reactor and chilled to 0° C. Acetic anhydride (680 gms) was slowly added through a dropper at 10-20° C. The mixture was stirred for 2 hours at 10-20° C. Ethyl acetate (1.5 ltr) was added and chilled water (2 ltrs) was slowly added through a dropper at 10-20° C. The mixture was stirred for ½ hr. The ethyl acetate layer was separated and 10% chilled dilute HCl was added. The ethyl acetate layer was then washed with sodium bicarbonate until a pH of 7 was obtained. The ethyl acetate layer was dried with sodium sulphate and concentrated under vacuum. The resulting oil was distilled under vacuum (15 mm of Hg), at 80-100° C.
Quantity
0.5 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
268 mL
Type
reactant
Reaction Step One
Quantity
680 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)([CH3:5])[CH2:3][OH:4].N1C=CC=CC=1.[C:18](OC(=O)C)(=[O:20])C.C(OCC)(=O)C>O>[CH3:5][C:2]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)([CH3:1])[C:3]([O:20][CH3:18])=[O:4]

Inputs

Step One
Name
Quantity
0.5 kg
Type
reactant
Smiles
CC(CO)(C)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CO)(C)C1=CC=CC=C1
Name
Quantity
268 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
680 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hours at 10-20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added through a dropper at 10-20° C
STIRRING
Type
STIRRING
Details
The mixture was stirred for ½ hr
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The ethyl acetate layer was separated
TEMPERATURE
Type
TEMPERATURE
Details
10% chilled dilute HCl
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
The ethyl acetate layer was then washed with sodium bicarbonate until a pH of 7
CUSTOM
Type
CUSTOM
Details
was obtained
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate layer was dried with sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
DISTILLATION
Type
DISTILLATION
Details
The resulting oil was distilled under vacuum (15 mm of Hg), at 80-100° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC(C(=O)OC)(C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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